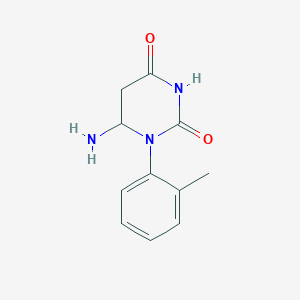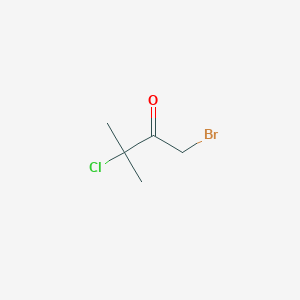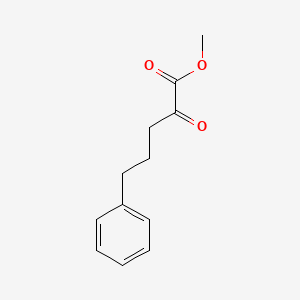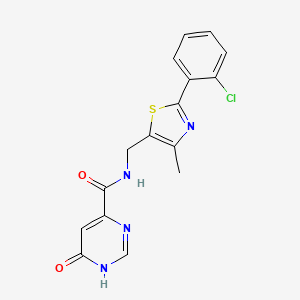
2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, the synthesis of N-substituted acetamide derivatives with a phenoxy moiety is reported to be accomplished in good yields using conventional methods . Although the exact synthesis of 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide often includes a phenoxy group attached to an acetamide moiety, which is a common feature in molecules with various biological activities . The presence of the tetrazole ring in the compound of interest suggests potential for enhanced pharmacological properties due to its resemblance to the carboxylic acid group.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide are not detailed in the provided papers, related compounds have been evaluated for their reactivity. For example, the flavouring substance discussed in paper is not intended for use in beverages that are not opaque due to potential phototransformation, indicating that similar compounds may be sensitive to light and could undergo chemical changes upon exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, the related substances discussed in the papers are typically evaluated for their biological activities, such as agonistic activity against adrenergic receptors and hypoglycemic activity in animal models . These activities suggest that the compound of interest may also possess similar properties, which could be explored in further studies.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
A study delves into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Although the specific compound is not directly mentioned, the research on chloroacetamide herbicides, such as acetochlor and metolachlor, might provide a foundational understanding of how similar compounds are metabolized and their potential applications or implications in environmental health and safety studies (Coleman et al., 2000).
Different Spatial Orientations of Amide Derivatives on Anion Coordination
This study focuses on the spatial orientations of specific amide derivatives and their interaction with anions, showcasing the structural and functional diversity of amide compounds in chemical engineering and material science applications. While the compound is not directly addressed, insights into the structural properties and applications of amide derivatives in designing molecular architectures could be inferred (Kalita & Baruah, 2010).
Chemoselective Acetylation of 2-Aminophenol
Research on the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, exemplifies the pharmaceutical applications of acetamide derivatives. This study might offer perspectives on the synthesis and application of similar acetamide-based compounds in drug development and synthesis (Magadum & Yadav, 2018).
Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
Investigation into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including acetamidophenyl ethene derivatives, highlights the potential of such compounds in materials science, particularly in the development of electronic and photonic materials (Schreivogel et al., 2006).
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-27-16-7-5-15(6-8-16)25-19(22-23-24-25)13-21-20(26)14-29-18-11-9-17(10-12-18)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJLZAGZAHAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)
![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)
![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)
![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)
